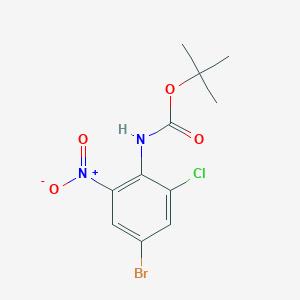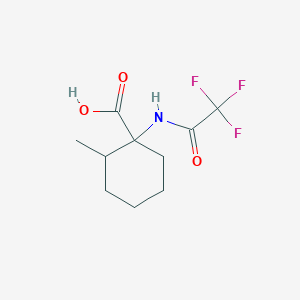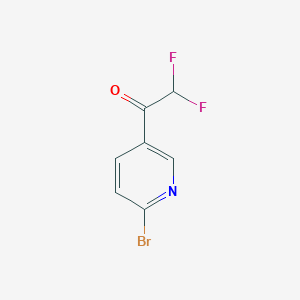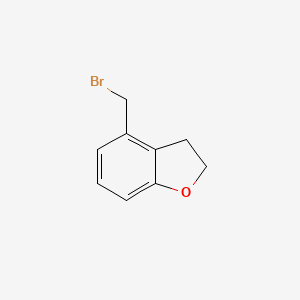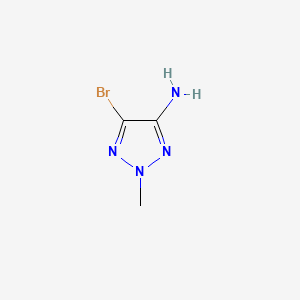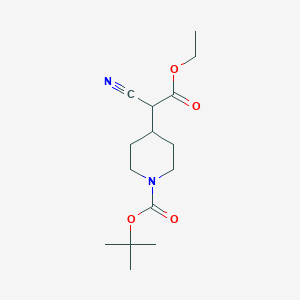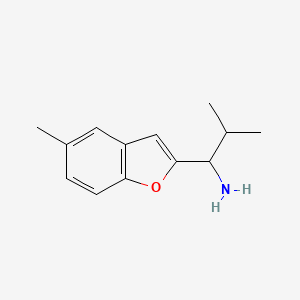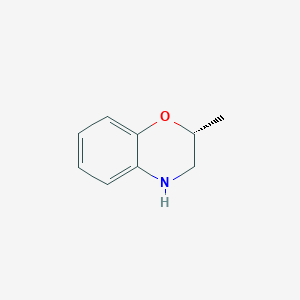![molecular formula C12H17NO5S B13492869 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- CAS No. 768354-41-2](/img/structure/B13492869.png)
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- is a chemical compound with a complex structure that includes a sulfonic acid group and a phenylmethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- typically involves multiple steps. One common method involves the reaction of butanesulfonic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The phenylmethoxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfonates
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes .
Mecanismo De Acción
The mechanism of action of 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- involves its interaction with specific molecular targets. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The phenylmethoxycarbonyl group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Butanesulfonic acid: Lacks the phenylmethoxycarbonyl group, making it less versatile in certain reactions.
Phenylmethoxycarbonyl chloride: Used as a protecting group in organic synthesis but lacks the sulfonic acid functionality.
Sulfonamides: Share the sulfonic acid group but have different substituents, leading to varied reactivity and applications .
Uniqueness
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- is unique due to the combination of the sulfonic acid and phenylmethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
768354-41-2 |
|---|---|
Fórmula molecular |
C12H17NO5S |
Peso molecular |
287.33 g/mol |
Nombre IUPAC |
4-(phenylmethoxycarbonylamino)butane-1-sulfonic acid |
InChI |
InChI=1S/C12H17NO5S/c14-12(13-8-4-5-9-19(15,16)17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)(H,15,16,17) |
Clave InChI |
WSELKUJRJCEHGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


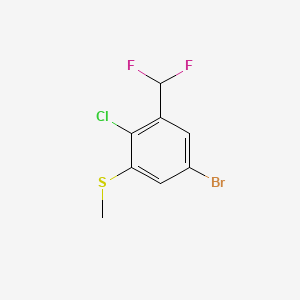
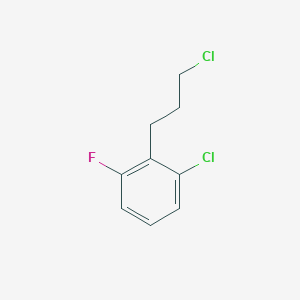
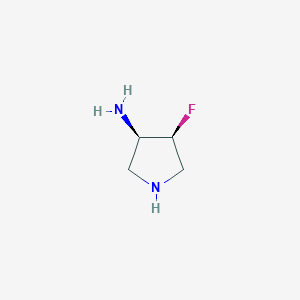


![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
